5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
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Description
5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.14264148 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds with an indole nucleus are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the stability of similar compounds can be influenced by factors such as air and moisture .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as air and moisture .
Biological Activity
5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Oxazole ring : A five-membered ring containing nitrogen.
- Furan moiety : Contributing to its reactivity and biological interactions.
- Benzyl and phenoxymethyl groups : Enhancing lipophilicity and potentially aiding in receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity
- Anticancer Potential
- Anti-inflammatory Effects
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis and protein translation processes .
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .
- Modulation of Immune Response : By affecting cytokine production, it may help in reducing inflammation and modulating immune responses .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Study | Findings |
---|---|
Chen et al. (2024) | Investigated the antiviral effects against HIV; showed significant inhibition at concentrations as low as 10 µM. |
Zhang et al. (2023) | Reported anticancer activity in breast cancer cell lines with IC50 values around 15 µM, indicating potential for therapeutic use. |
Starcevic et al. (2023) | Examined anti-inflammatory properties; found a reduction in TNF-alpha levels in treated macrophages compared to controls. |
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-26(15-17-8-4-2-5-9-17)23-20(14-24)25-22(29-23)21-13-12-19(28-21)16-27-18-10-6-3-7-11-18/h2-13H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQAFCNJZUVGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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